

Application Notes and Protocols for JPC0323 in Behavioral Neuroscience Research

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Compound of Interest

Compound Name: JPC0323

Cat. No.: B10860677

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Audience: Researchers, scientists, and drug development professionals.

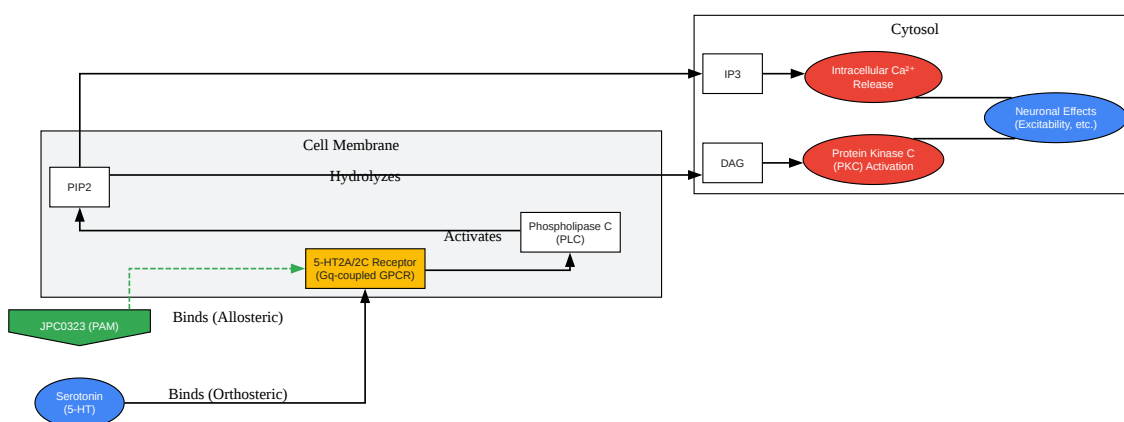
Introduction

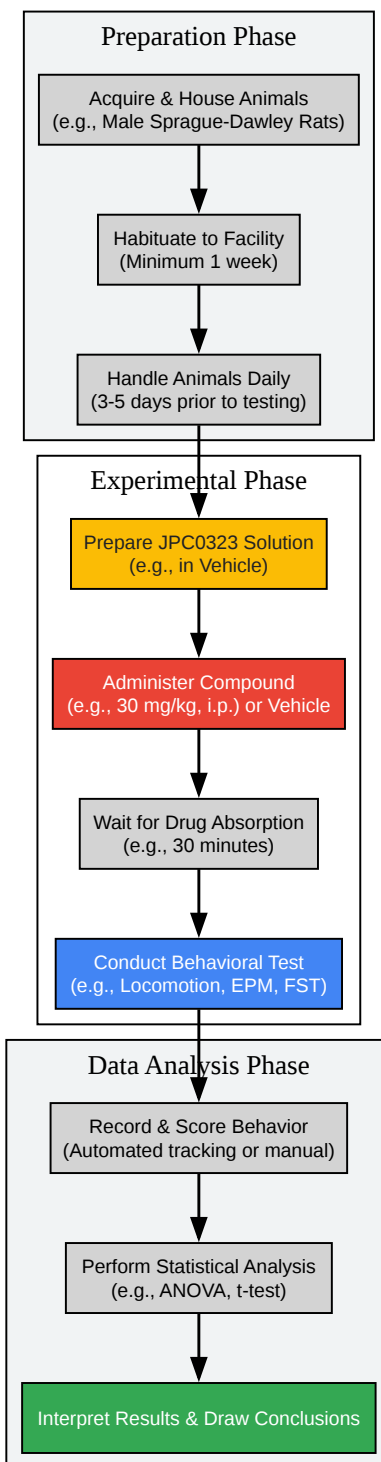
JPC0323 is a novel, brain-penetrant, dual positive allosteric modulator (PAM) of the serotonin 5-HT_{2C} and 5-HT_{2A} receptors (5-HT_{2CR} and 5-HT_{2AR}).^{[1][2]} Developed as an analogue of the fatty acid amide oleamide, it represents a first-in-class dual PAM for these specific serotonin receptor subtypes.^[2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (serotonin) binds. As a PAM, **JPC0323** enhances the receptor's response to serotonin, offering a nuanced mechanism for modulating receptor activity compared to direct agonists.^[3] This compound shows high selectivity, with negligible activity at the 5-HT_{2B} receptor and approximately 50 other G-protein coupled receptors (GPCRs) and transporters.^{[1][4]} The modulation of 5-HT_{2A} and 5-HT_{2C} receptors is of significant interest in neuroscience, as these receptors are critically involved in regulating mood, cognition, learning, and memory.^{[4][5][6]}

Mechanism of Action

JPC0323 functions by potentiating the signal transduction of 5-HT_{2A} and 5-HT_{2C} receptors in the presence of serotonin. Both of these receptors are Gq/11 protein-coupled. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade

ultimately modulates neuronal excitability and function. As a PAM, **JPC0323** enhances this process without initiating it on its own.





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